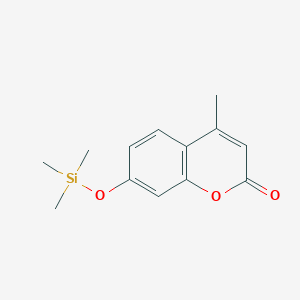

4-Methyl-7-trimethylsiloxycoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-trimethylsilyloxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-9-7-13(14)15-12-8-10(5-6-11(9)12)16-17(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQOZLBDGGWMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460228 | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-31-3 | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67909-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure determination of organic compounds like 4-Methyl-7-trimethylsiloxycoumarin. ceon.rsnih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. semanticscholar.org For coumarin (B35378) derivatives, NMR is instrumental in confirming their synthesis and characterizing their intricate structures. nih.govusm.my

Proton Nuclear Magnetic Resonance (¹H NMR) Analyses

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. semanticscholar.org In the context of this compound, the ¹H NMR spectrum reveals characteristic signals that correspond to the protons of the coumarin core, the methyl group, and the trimethylsilyl (B98337) group. The chemical shifts (δ), reported in parts per million (ppm), and the coupling patterns of these signals provide valuable insights into the electronic environment and proximity of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (at C4) | ~2.4 | Singlet |

| Aromatic-H | 6.5 - 7.8 | Multiplet |

| -Si(CH₃)₃ | ~0.3 | Singlet |

| H-3 | ~6.2 | Singlet |

Note: This is a predictive table based on the analysis of similar coumarin structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analyses

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms.

Although specific ¹³C NMR data for this compound is not directly available, data for related compounds such as 7-hydroxy-4-methylcoumarin and other coumarin derivatives provide a basis for predicting the spectral features. ceon.rschemicalbook.comspectrabase.com The carbonyl carbon (C2) of the lactone ring is typically observed at a downfield chemical shift, often above 160 ppm. The carbons of the aromatic ring and the double bond in the pyrone ring resonate in the range of approximately 100 to 160 ppm. The methyl carbon at C4 and the carbons of the trimethylsilyl group would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | ~161 |

| C3 | ~112 |

| C4 | ~154 |

| C4a | ~115 |

| C5 | ~126 |

| C6 | ~112 |

| C7 | ~155 |

| C8 | ~102 |

| C8a | ~154 |

| -CH₃ (at C4) | ~18 |

| -Si(CH₃)₃ | ~0 |

Note: This is a predictive table based on the analysis of similar coumarin structures.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons within the molecule. ceon.rsnih.gov A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems in the molecule. An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. These techniques would be instrumental in confirming the precise assignment of all ¹H and ¹³C signals for this compound. ceon.rs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. semanticscholar.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band characteristic of the lactone carbonyl group, typically appearing in the region of 1700-1750 cm⁻¹.

C=C Stretch: Absorptions corresponding to the aromatic and pyrone double bonds, usually found in the 1600-1450 cm⁻¹ region.

C-O Stretch: Bands for the ether-like C-O-Si linkage and the lactone C-O bond.

Si-C Stretch: Vibrations associated with the trimethylsilyl group.

C-H Stretch: Absorptions for the aromatic and methyl C-H bonds.

Analysis of IR spectra for similar compounds like 7-methoxy-4-methylcoumarin (B191837) and 7-acetoxy-4-methylcoumarin (B160210) can provide reference points for these expected absorptions. nist.govchemicalbook.comnist.govchemicalbook.com

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. The fragmentation pattern would likely involve the loss of the trimethylsilyl group or the methyl group, providing further evidence for the compound's structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. ceon.rs

Advanced Spectroscopic Techniques for Elucidating Complex Structures and Interactions

Beyond the fundamental techniques, more advanced spectroscopic methods can be employed to investigate complex structural features and intermolecular interactions. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional structure of the molecule. ceon.rs Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to refine structural assignments and to better understand the electronic properties of the molecule. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are widely employed to determine the optimized geometry and various electronic properties of coumarin (B35378) derivatives. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orguni-muenchen.de The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. orientjchem.org

For instance, in a study of 7-amino-4-trifluoromethylcoumarin, DFT calculations were used to determine the HOMO and LUMO energies, providing insights into its electronic transitions and reactivity. nih.gov Similarly, research on other coumarin derivatives has shown that the distribution and energies of these frontier orbitals are heavily influenced by the nature and position of substituents on the coumarin ring. orientjchem.org

Below is a table of representative HOMO-LUMO energy values for a substituted coumarin derivative, as calculated using DFT methods.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Note: The data in this table is representative and based on values reported for similar coumarin derivatives in the literature.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. orientjchem.org

In coumarin derivatives, the MEP map typically shows a region of high negative potential around the carbonyl oxygen of the lactone ring, indicating its susceptibility to electrophilic attack. The distribution of electrostatic potential across the rest of the molecule can be significantly altered by the presence of various substituents. For example, electron-donating groups can increase the negative potential on the aromatic ring, while electron-withdrawing groups can have the opposite effect.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for understanding charge transfer interactions and hyperconjugative effects within a molecule.

In studies of coumarin derivatives, NBO analysis has been used to investigate the delocalization of electron density and the nature of the intramolecular charge transfer interactions between donor and acceptor groups. nih.gov For example, in 7-amino-4-methylcoumarin, NBO analysis can quantify the interaction between the lone pair of the amino group and the antibonding orbitals of the coumarin ring system, providing insight into the electronic stabilization of the molecule.

Theoretical Evaluation of Chemical Reactivity

Building upon the electronic structure information from DFT calculations, various theoretical descriptors can be calculated to quantify the chemical reactivity of a molecule.

Global Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Hardness, Electronegativity)

Ionization Energy (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

These descriptors have been calculated for various coumarin derivatives to compare their reactivity profiles. researchgate.net

Below is a table of representative global reactivity descriptors for a substituted coumarin derivative.

| Descriptor | Value (eV) |

| Ionization Energy (I) | 6.25 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.49 |

Note: The data in this table is representative and based on values reported for similar coumarin derivatives in the literature.

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r): For nucleophilic attack (attack by a species with excess electrons).

f-(r): For electrophilic attack (attack by an electron-deficient species).

f0(r): For radical attack.

By calculating the Fukui functions for each atom in a coumarin derivative, researchers can predict the specific sites where electrophilic, nucleophilic, or radical reactions are most likely to occur. nih.gov This information is invaluable for understanding reaction mechanisms and designing new synthetic pathways.

Molecular Dynamics Simulations and Docking Studies

Computational methods such as molecular dynamics (MD) simulations and molecular docking are powerful tools for investigating the behavior of molecules at an atomic level. While specific studies focusing exclusively on 4-Methyl-7-trimethylsiloxycoumarin are not extensively documented in publicly available literature, the broader class of coumarin derivatives has been the subject of numerous such investigations. These studies provide valuable insights into the potential interactions and binding modes of coumarin compounds with various biological targets.

Molecular docking studies on coumarin derivatives have been instrumental in structure-based drug design. For instance, research into novel inhibitors for pro-inflammatory cytokines has utilized docking to evaluate the binding of 4-methylcoumarin (B1582148) derivatives to target proteins. nih.gov These studies often reveal higher GoldScore-fitness (GSF) and significant non-bonding interactions for substituted coumarins compared to parent compounds. nih.gov Similarly, in the context of viral diseases, coumarin derivatives have been assessed as potential inhibitors of key viral enzymes through molecular docking. nih.gov Such analyses help in identifying compounds with good docking scores and binding free energies, suggesting their potential as potent inhibitors. nih.gov

Following docking, molecular dynamics simulations are often employed to understand the stability of the ligand-protein complex over time. For example, MD simulations have been used to study the interactions of coumarin derivatives with enzymes like CyP450 and EGFR. bohrium.com These simulations can elucidate the stability of the docked compounds, as indicated by parameters like the root-mean-square deviation (RMSD), and confirm the potency of the ligands against their targets. nih.govbohrium.com The insights gained from these computational approaches are crucial for the rational design and optimization of new coumarin-based therapeutic agents.

In Silico Assessment of Pharmacokinetic Properties of Coumarin Derivatives

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, and in silico methods offer a rapid and cost-effective way to predict these parameters. For coumarin derivatives, various computational tools and models have been employed to assess their pharmacokinetic profiles. benthamdirect.comjchr.org These predictions help in the early identification of candidates with favorable drug-like properties.

A key aspect of in silico ADME assessment is the evaluation of physicochemical properties and their adherence to established guidelines like Lipinski's Rule of Five. jchr.orgnih.gov This rule helps in predicting the oral bioavailability of a compound. Studies on coumarin derivatives often involve the calculation of parameters such as molecular weight, log P (lipophilicity), number of hydrogen bond donors, and number of hydrogen bond acceptors. nih.gov For instance, a study on a 4-phenylcoumarin (B95950) derivative predicted poor oral bioavailability due to a high log P value and molecular weight, which did not fully comply with Lipinski's rule. nih.gov

Beyond basic physicochemical properties, in silico models can predict a range of pharmacokinetic parameters. These include gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like the cytochrome P450 (CYP) family. benthamdirect.comjchr.orgnih.gov For example, some coumarin derivatives are predicted to have high gastrointestinal absorption and moderate BBB permeability. jchr.org Predictions regarding metabolism often focus on the affinity of the compound for CYP isoforms such as CYP2D6 and CYP3A4, which are responsible for the metabolism of a large number of drugs. nih.gov The predicted ADME profile for coumarin derivatives can be compared with that of known drugs to gauge their potential as therapeutic agents. benthamdirect.com

Applications in Chemical Biology and Advanced Materials Research

Development of Fluorescent Probes and Bioimaging Agents

Coumarin-based fluorophores are integral to the creation of probes for bioimaging due to their high fluorescence quantum yields, photostability, and environmentally sensitive emission spectra. These characteristics allow for the development of reporters that can visualize and quantify biological processes and analytes with high sensitivity and specificity.

4-Methyl-7-trimethylsiloxycoumarin (MTSC) functions as a silane (B1218182) coupling reagent, enabling the covalent attachment of a fluorescent coumarin (B35378) moiety onto silica-based nanomaterials. This functionalization is a critical step in producing fluorescent nanoparticles for various applications.

A notable application of MTSC is in the synthesis of Fluorescent Silica (B1680970) Hollow Nanoparticles (FSHN). ss-pub.org This process involves labeling pre-formed silica hollow nanoparticles (SHN) with the MTSC coupling reagent. ss-pub.org

The synthesis of the initial SHN templates utilizes triblock copolymeric micelles, specifically poly(styrene-b-2-vinylpyridine-b-ethylene oxide) (PS–PVP–PEO), which form a core–shell–corona structure in aqueous solutions. ss-pub.org Tetramethoxysilane (TMOS) is used as the silica precursor. ss-pub.org The protonated PVP block of the micelle acts as an acid catalyst, facilitating the hydrolysis of TMOS to form the silica shell around the micelle template. ss-pub.org Following the formation of the silica shell, the organic template is removed, resulting in a hollow silica structure. The MTSC is then attached to this structure to impart fluorescence. ss-pub.org

The resulting FSHN have been characterized by transmission electron microscopy (TEM), revealing key structural dimensions. ss-pub.org

| Property | Value |

| Nanoparticle Size | 35 ± 1 nm |

| Cavity Size | 10 ± 1 nm |

| Shell Thickness | 12.5 ± 1 nm |

| Fluorescence Lifetime | 2.08 ns |

| Quantum Yield | 0.637 |

| Data derived from a study on FSHN synthesis. ss-pub.org |

The synthesized FSHN possess properties that make them suitable for theranostic applications, which integrate therapeutic and diagnostic functions into a single platform. ss-pub.orgescholarship.org Silica hollow particles are recognized for their utility in the biomedical field due to their chemical stability, biocompatibility, and the ease with which they can be functionalized. escholarship.org The hollow structure provides a reservoir that can be loaded with therapeutic agents, while the silica shell can be modified for targeted delivery and imaging. acs.orgnih.gov

Multifunctional hollow silica nanocomposites can be engineered for simultaneous magnetic manipulation, fluorescence imaging, and cell targeting, showcasing their potential as a versatile theranostic platform. nih.gov For instance, hollow silica particles can enhance ultrasound imaging and, when combined with therapies like high-intensity focused ultrasound ablation, can mechanically destroy tumor tissue. escholarship.org The development of self-activated fluorescent hollow mesoporous silica nanoellipsoids further demonstrates a multifunctional carrier system for both drug delivery and cell imaging. acs.org

The design of fluorescent probes using the coumarin scaffold is a major area of research, driven by the desire to create tools for biochemistry, disease prevention, and environmental monitoring. rsc.org The versatility of the coumarin core allows for structural modifications that tune its photophysical properties in response to specific environmental cues or analytes. rsc.org Most design strategies involve modifying substituents at the C3 and C7 positions of the coumarin nucleus, with fewer modifications reported at the C4 and C8 positions. rsc.orgrsc.org

The fluorescence signaling of these probes is typically governed by one of three primary mechanisms:

Photoinduced Electron Transfer (PET): A PET system generally consists of a fluorophore, a receptor (recognition group), and a spacer. rsc.org In the "off" state, electron transfer from the receptor to the excited fluorophore quenches fluorescence. Upon binding of an analyte to the receptor, this electron transfer is disrupted, "turning on" the fluorescence. rsc.org

Intramolecular Charge Transfer (ICT): ICT probes are designed with electron-donating and electron-withdrawing groups conjugated within a single molecule to form a strong push-pull system. rsc.org Binding of an analyte can alter the electronic distribution and the degree of ICT, leading to a detectable shift in the emission wavelength. rsc.orgresearchgate.net

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. rsc.org A FRET-based probe can be designed where the binding of an analyte causes a conformational change that alters the distance or orientation between the donor and acceptor, thus changing the FRET efficiency and the resulting fluorescence signal. rsc.org

The rational design of coumarin derivatives allows for the highly selective detection of a wide range of biologically and environmentally important analytes. rsc.orgresearchgate.net This is achieved by incorporating specific recognition moieties into the coumarin structure that interact with the target analyte, triggering a change in the probe's fluorescence. mdpi.com

| Target Analyte | Design Strategy | Resulting Change |

| Biothiols (Cys, Hcy, GSH) | A coumarin derivative with a leaving group (e.g., sodium 2-mercaptoethanesulfonate) and double bonds provides multiple reaction sites. The nucleophilic nature of biothiols leads to reactions like Michael addition or cyclization. nih.gov | The probe reacts with different biothiols to generate distinct products with different conjugated structures, resulting in unique fluorescence and UV-Vis spectra for differential detection. nih.gov |

| Amyloid-β (Aβ) Plaques | The aromatic coumarin framework is embedded into the π-bridge of a push-pull chromophore. researchgate.net | The probe (e.g., XCYC-3) exhibits significantly enhanced fluorescence upon binding to aggregated Aβ plaques compared to the monomeric form, enabling in vivo imaging. researchgate.net |

| pH | A coumarin structure is attached to an indole (B1671886) unit with conjugated bonds, creating an intramolecular charge transfer (ICT) platform. rsc.org | Changes in pH alter the protonation state of the probe, leading to a ratiometric shift in the emission wavelength. A probe demonstrated a 122 nm red shift in acidic conditions. rsc.org |

| Cysteine/GSH (Discrimination) | A multisite probe combines a coumarin derivative and a benzopyrylium salt fluorophore with ether bond and aldehyde group recognition sites. acs.org | Cysteine reacts at one site to produce a blue-fluorescing product (476 nm), while GSH reacts at another site to yield a red-fluorescing product (670 nm), allowing for discrimination. acs.org |

A key application of coumarin-based probes is the imaging of analytes and organelles within living cells. nih.govnih.gov To be effective for intracellular imaging, probes must exhibit good cell permeability, low cytotoxicity, and high selectivity for their target. rsc.orgnih.gov

| Application | Probe Design Principle | Key Findings |

| Endoplasmic Reticulum (ER) Imaging | Coumarin compounds with sulfonamide side groups were designed. The probe's hydrophobicity was comparable to other known ER-localizing probes. nih.gov | The probes selectively targeted and accumulated in the ER of mammalian cells. They were suitable for multicolor imaging and could be used in both live and fixed cells. nih.gov |

| Intracellular pH Detection | A coumarin-indole based probe was developed to function as a ratiometric sensor. rsc.org | The probe demonstrated rapid responsivity and excellent cell permeability, enabling quantitative fluorescence imaging of pH distribution in acidic intracellular environments. rsc.org |

| Endogenous/Exogenous Biothiol Detection | A coumarin derivative (SWJT-14) was designed to react with biothiols, generating products with different conjugated structures. nih.gov | The probe was successfully used to detect and image both endogenous and exogenous levels of biothiols (Cys, Hcy, GSH) in living cells. nih.gov |

| Targeted Cancer Cell Imaging | Multifunctional hollow silica nanocomposites containing a fluorescent component were conjugated with folic acid. nih.gov | The folate-decorated nanocomposites showed much higher internalization by HeLa cancer cells (which overexpress folate receptors) compared to fibroblast cells, demonstrating targeted imaging. nih.gov |

General Principles of Coumarin-Based Fluorescent Probe Design

Exploration in Materials Science

The unique photophysical and chemical properties of coumarin derivatives have rendered them valuable components in the development of advanced materials. The introduction of a trimethylsiloxy group at the 7-position of the 4-methylcoumarin (B1582148) core, as seen in this compound, imparts specific characteristics that are of significant interest in materials science.

Silicon-Containing Coumarin Derivatives in Organosilicon Chemistry

The incorporation of silicon into organic molecules, such as coumarins, can significantly alter their properties. The trimethylsilyl (B98337) group in this compound is a key feature in the realm of organosilicon chemistry. This functional group is known to enhance solubility in nonpolar organic solvents and can influence the electronic properties of the coumarin ring system.

In organosilicon chemistry, the silicon atom can expand its valence state, a property that is facilitated by electronegative substituents. The Si-O bond is notably strong and stable. The introduction of a silicon atom into a coumarin fluorophore, for instance by replacing the bridging oxygen atom, has been shown to cause a significant bathochromic shift in the maximum emission wavelength. For example, a Si-coumarin (SiC B) exhibited a shift from 426 nm in cyclohexane (B81311) to 626 nm in water. This highlights the profound effect of silicon incorporation on the photophysical properties of coumarins.

Furthermore, Fawcett and coworkers have demonstrated that incorporating coumarin moieties into the backbone of silicone polymers can result in materials with thermoplastic elastomeric characteristics. This is achieved through the head-to-tail π-stacking of the coumarin molecules along the silicone chains, creating a physical network without the need for covalent cross-linking. This approach allows for the tailoring of mechanical properties, showcasing the potential of silicon-containing coumarins in designing novel polymeric materials.

Coumarins as Photosensitizers in Polymerization Processes

Coumarin derivatives are recognized for their outstanding photoreactivity, making them valuable as photosensitizers in both cationic and radical polymerization processes. Their strong light absorption properties, which can be tuned by modifying the molecular structure, allow them to efficiently initiate polymerization upon irradiation.

In the context of cationic polymerization, coumarins have been successfully employed as photosensitizers for epoxy-silicones, particularly under near-UV and visible light. A study detailed the use of eight different coumarins as photoinitiators for the cationic polymerization of epoxysilicones when combined with an iodonium (B1229267) salt (IOD). These systems demonstrated high efficiency, achieving good final reactive epoxy function conversions and high rates of polymerization. The resulting polymers are promising candidates for applications such as elastomers, coatings, and adhesives.

The mechanism of photosensitization typically involves the coumarin absorbing light and reaching an excited state. From this excited state, it can interact with a co-initiator, such as an iodonium salt or an amine, to generate reactive species (radicals or cations) that initiate the polymerization chain reaction. The efficiency of this process is dependent on the photophysical and photochemical properties of the specific coumarin derivative used.

Below is a table summarizing the performance of different coumarin-based photoinitiating systems for the cationic polymerization of an epoxy-silicone formulation.

| Photoinitiator System (Coumarin/IOD) | Epoxy Function Conversion (%) | Polymerization Rate (Rp; s⁻¹) |

| Coumarin 1 / IOD | ~55 | ~0.06 |

| Coumarin 2 / IOD | ~60 | ~0.07 |

| Coumarin 3 / IOD | ~50 | ~0.05 |

| Coumarin 4 / IOD | ~58 | ~0.065 |

| Coumarin 5 / IOD | ~45 | ~0.04 |

| Coumarin 6 / IOD | ~62 | ~0.08 |

| Coumarin 7 / IOD | ~52 | ~0.055 |

| Coumarin 8 / IOD | ~65 | ~0.09 |

Data adapted from a study on coumarin photosensitizers for epoxy-silicone polymerization.

Corrosion Inhibition Studies with Coumarin Derivatives

Coumarin and its derivatives have been investigated as effective, environmentally friendly corrosion inhibitors for various metals and alloys, including mild steel and aluminum. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption is facilitated by the presence of π-electrons in the aromatic ring and lone pair electrons on the heteroatoms (oxygen), which can interact with the vacant d-orbitals of the metal.

The structure of the coumarin derivative plays a crucial role in its inhibition efficiency. The presence of electron-donating groups, such as hydroxyl (-OH) or alkoxy (-OR) groups, in the coumarin structure has been shown to increase the inhibition efficiency. These groups enhance the electron density on the molecule, promoting stronger adsorption onto the metal surface.

Studies have shown that coumarin derivatives can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions in the corrosion process. The inhibition efficiency is also dependent on the concentration of the inhibitor, with an optimal concentration leading to maximum protection. At higher concentrations, competitive adsorption may occur, sometimes leading to a decrease in the inhibition effect.

For instance, a study on a newly synthesized coumarin derivative, 2-(coumarin-4-yloxy)acetohydrazide, demonstrated a maximum inhibition efficiency of 94.7% for mild steel in a 1 M HCl solution at a concentration of 0.5 mM. Another study on 4-[(2-amino-1, 3, 4-thiadiazol-5-yl)methoxy]coumarin reported an inhibition efficiency of up to 96% under similar conditions.

The following table presents data on the inhibition efficiency of various coumarin derivatives on mild steel in acidic medium.

| Coumarin Derivative | Concentration (mM) | Inhibition Efficiency (%) | Reference |

| 2-(coumarin-4-yloxy)acetohydrazide | 0.5 | 94.7 | |

| 4-[(2-amino-1,3,4-thiadiazol-5-yl)methoxy]coumarin | 0.5 | 96 | |

| Coumarin | 0.5 wt% | 89.6 (for Aluminum) | |

| Coumarin Sulfonamide Derivative (M6) | Not specified | High |

Catalytic Applications of Coumarin Derivatives

The versatile structure of coumarins also lends itself to applications in catalysis. Coumarin derivatives can act as ligands, forming stable complexes with various metal ions. These metal complexes can exhibit significant catalytic activities in a range of chemical transformations. The incorporation of a metal ion into a coumarin derivative can enhance its catalytic properties compared to the ligand alone.

For example, coumarin-functionalized N-heterocyclic carb

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-methyl-7-trimethylsiloxycoumarin to ensure high yield and purity?

- Methodological Answer : Optimizing reaction conditions requires careful control of temperature (e.g., maintaining 60–80°C for siloxylation), stoichiometry of trimethylsilyl reagents, and catalyst selection (e.g., pyridine or imidazole for silylation). Monitoring reaction progress via TLC or HPLC is critical, as incomplete silylation can lead to byproducts like 4-methyl-7-hydroxycoumarin. Post-synthesis purification via column chromatography (using silica gel and hexane/ethyl acetate gradients) or recrystallization ensures purity .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Methodological Answer : A combination of -NMR (to confirm methoxy and methyl group positions), -NMR (to identify carbonyl and aromatic carbons), and FT-IR (to detect the C=O stretch at ~1700 cm) is essential. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) ensures absence of unreacted precursors. Cross-referencing with databases like PubChem or NIST Chemistry WebBook enhances reliability .

Q. How should researchers handle and store this compound to minimize degradation and ensure safety?

- Methodological Answer : Store in airtight, light-resistant containers at ambient temperatures, avoiding prolonged exposure to humidity. Use local exhaust ventilation during handling to prevent inhalation of dust. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a heterogeneity analysis using metrics like to quantify variability between studies . Validate experimental conditions by standardizing cell lines, assay protocols (e.g., IC determination), and solvent controls. Perform sensitivity analyses to identify confounding factors, such as impurities in synthesized batches or differences in bioavailability models .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., replacing trimethylsiloxy with methoxy or ethoxy groups) and evaluate changes in bioactivity using in vitro assays (e.g., enzyme inhibition). Pair experimental results with computational modeling (e.g., molecular docking or DFT calculations) to predict electronic effects and steric interactions. For example, bulky silyl groups may enhance lipophilicity and membrane permeability .

Q. What experimental design principles mitigate challenges in regioselective functionalization of the coumarin core during derivative synthesis?

- Methodological Answer : Employ directing groups (e.g., nitro or amino substituents) to control electrophilic substitution patterns. For example, the electron-withdrawing trimethylsiloxy group at position 7 directs further functionalization to the 6- or 8-positions. Use protecting groups (e.g., acetyl for hydroxyl) to prevent undesired side reactions. Validate regioselectivity via -NMR coupling constants and NOE experiments .

Methodological Notes

- Data Interpretation : When analyzing conflicting pharmacological data, apply meta-analytic frameworks (e.g., Cochrane systematic review guidelines) to assess study quality and bias .

- Synthetic Reproducibility : Document reaction conditions (solvent, catalyst, temperature) in detail, adhering to protocols in peer-reviewed synthetic literature (e.g., Medicinal Chemistry Research guidelines) .

- Safety Compliance : Always reference Safety Data Sheets (SDS) for hazard mitigation, especially regarding inhalation risks and first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.